2-Dodecanone
Overview
Description
2-Dodecanone, also known as decyl methyl ketone or dodecan-2-one, is an organic compound with the molecular formula C12H24O. It is a colorless to light yellow liquid with a fruity, citrus-like odor. This compound is a member of the ketone family and is commonly found in various essential oils, including those of rue (Ruta graveolens) and hops (Humulus lupulus) .
Synthetic Routes and Reaction Conditions:
Oxidation of Secondary Dodecyl Alcohol: This method involves the oxidation of secondary dodecyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Grignard Reaction: This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with decyl chloride, followed by hydrolysis to yield this compound.
Acetoacetic Ester Synthesis: This method involves the reaction of acetoacetic ester with decyl bromide, followed by decarboxylation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of secondary dodecyl alcohol due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dodecanoic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride yields secondary dodecyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as hydrazine to form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Hydrazine; typically carried out in the presence of a catalyst.
Major Products Formed:
Oxidation: Dodecanoic acid
Reduction: Secondary dodecyl alcohol
Substitution: Hydrazones
Mechanism of Action
Target of Action
2-Dodecanone, also known as Dodecan-2-one, primarily targets genes related to ecdysone-related pathways, biotransformation, and cell homeostasis . It significantly induces ecdysone response-genes (EcR, usp, E78, Hr4, Hr38), despite no significant differences in ecdysteroid levels .
Mode of Action
This compound interacts with its targets by altering the gene expression. It differentially alters the gene l (2)efl in both experimental conditions, and triggers a dose-dependent induction of hex81 . It also triggers an induction of Cyp6aQ5 activity .
Biochemical Pathways
The compound affects the ecdysone signalling pathway, which is crucial for insect development and metamorphosis . It modulates gene expression and interferes with this pathway in Nasonia vitripennis, a model hymenopteran .
Pharmacokinetics
Its molecular weight of 1843184 suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The exposure of Nasonia vitripennis to this compound has a significant effect on neither development time, energy reserves, nor egg-laying capacity . No potential genotoxicity was detected . This indicates that this compound can modulate gene expression and interfere with the ecdysone signalling pathway without causing apparent harm to the organism .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in an experiment, Nasonia vitripennis was exposed at the pupae stage for 48 h (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of this compound . The results suggest that the compound’s action, efficacy, and stability can be affected by factors such as the duration of exposure and the concentration of the compound .
Biochemical Analysis
Biochemical Properties
2-Dodecanone interacts with various enzymes, proteins, and other biomolecules. It has been found to alter the gene expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis . A significant induction of ecdysone response-genes (EcR, usp, E78, Hr4, Hr38) was detected, despite no significant differences in ecdysteroid levels . This compound also triggered an induction of Cyp6aQ5 activity .
Cellular Effects
This compound has been shown to have various effects on cells. It can modulate gene expression and interfere with the ecdysone signaling pathway in Nasonia vitripennis . Regarding the cell homeostasis processes, the gene l (2)efl was differentially altered in both experimental conditions, and a dose-dependent induction of hex81 was observed .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can modulate gene expression and interfere with the ecdysone signaling pathway in Nasonia vitripennis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found that this compound exposure had a significant effect on neither development time, energy reserves, nor egg-laying capacity; no potential genotoxicity was detected .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, Nasonia vitripennis was exposed at the pupae stage for 48 h (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of this compound .
Metabolic Pathways
It has been found to alter the gene expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis .
Scientific Research Applications
2-Dodecanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Decanone (C10H20O)
- 2-Undecanone (C11H22O)
- Methyl octyl ketone (C9H18O)
Properties
IUPAC Name |
dodecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKONYYRONEBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022236 | |
Record name | 2-Dodecanone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |
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Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 21 deg C; [ChemIDplus] Clear, light yellow liquid; [Aldrich MSDS], Solid | |
Record name | 2-Dodecanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 2-Dodecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
245.00 to 246.00 °C. @ 760.00 mm Hg | |
Record name | 2-Dodecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
6175-49-1 | |
Record name | 2-Dodecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6175-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Dodecanone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175491 | |
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Record name | 2-Dodecanone | |
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Record name | 2-Dodecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.657 | |
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Record name | 2-DODECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5CN8YSV3P | |
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Record name | 2-Dodecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21 °C | |
Record name | 2-Dodecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological effects of 2-dodecanone on insects?
A1: Research has shown that this compound can impact insect physiology, specifically targeting the ecdysone signaling pathway, a crucial hormonal system regulating insect development. In the parasitic wasp Nasonia vitripennis, exposure to sublethal doses of this compound altered the expression of genes involved in ecdysone-related pathways, biotransformation, and cell homeostasis. [] This suggests a potential for endocrine disruption, though further research is needed to confirm these effects in other insect species.
Q2: How effective is this compound as a biopesticide against nematodes?
A2: Studies show that this compound exhibits potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita. In pot experiments, application of this compound significantly reduced the number of root galls, indicating its effectiveness in controlling nematode infestations. [] This highlights its potential as a biopesticide for managing plant-parasitic nematodes.
Q3: Does this compound impact insect behavior?
A3: Research suggests that this compound possesses repellent and oviposition deterrence properties against the two-spotted spider mite, Tetranychus urticae. [] This suggests its potential use in integrated pest management strategies to deter insect pests from crops, potentially reducing reliance on synthetic pesticides.
Q4: How does this compound impact the development of the parasitic wasp Nasonia vitripennis?
A4: Despite modulating gene expression related to the ecdysone pathway, exposure to this compound did not significantly affect the development time, energy reserves, or egg-laying capacity of N. vitripennis. [] This suggests that while the compound influences gene expression, it might not necessarily translate into observable phenotypic effects on development, at least in this specific species.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H24O, and its molecular weight is 184.32 g/mol.
Q6: How is this compound typically characterized?
A6: this compound is commonly identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and detection of individual volatile compounds within a mixture based on their mass-to-charge ratios, providing a comprehensive profile of the sample's chemical composition.
Q7: What are the major volatile compounds found alongside this compound in Ruta chalepensis essential oil?
A7: Analysis of the essential oil from Ruta chalepensis revealed 2-undecanone to be the most abundant compound, followed by 2-nonanone, 2-nonyl acetate, and this compound. [, ] The relative proportions of these compounds contribute to the distinct aroma and potential biological activities of the essential oil.
Q8: How does the presence of this compound affect the properties of materials like fiberglass?
A8: Studies indicate that this compound can act as a bifunctional coupling agent in fiberglass/polyethylene composites, improving their mechanical properties. [] This suggests its potential utility in enhancing the interfacial adhesion between different materials, leading to improved composite performance.
Q9: Have computational methods been used to study the interaction of this compound with biological targets?
A10: Yes, computational studies have investigated the binding of this compound to the mouse olfactory receptor 912-93 (mOR912-93). These studies predicted that the binding is primarily driven by a hydrogen bond between the ketone carbonyl group of this compound and a serine residue (Ser105) in the receptor's binding pocket. [] This highlights the utility of computational approaches in understanding the molecular interactions underlying odorant recognition.
Q10: How does the length of the alkyl chain in ketones influence their biological activity?
A11: Research indicates that the antimicrobial activity of methyl n-alkyl ketone thiosemicarbazones is directly related to the length of the alkyl chain, with the this compound derivative exhibiting the highest potency. [] This underscores the importance of the alkyl chain length in determining the biological activity of ketone derivatives.
Q11: Does the position of the carbonyl group within the carbon chain affect biological activity?
A11: While not specifically addressed in the provided research for this compound, studies on other ketones suggest that the position of the carbonyl group can significantly influence their interactions with biological targets. Further research is needed to elucidate how the position of the carbonyl group within this compound might impact its activity.
Q12: What techniques are used to quantify this compound and other methyl ketones in plant extracts?
A13: Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is widely employed to quantify methyl ketones, including this compound, in plant extracts. [, ] This technique allows for the separation and precise measurement of individual ketones, providing valuable insights into their abundance and potential role in plant defense mechanisms.
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